(6Z)-6-{[1-(4-chlorobenzyl)-1H-indol-3-yl]methylidene}-2-cyclohexyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one
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Overview
Description
(6Z)-6-({1-[(4-CHLOROPHENYL)METHYL]-1H-INDOL-3-YL}METHYLIDENE)-2-CYCLOHEXYL-5-IMINO-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE is a complex organic compound with a unique structure that incorporates multiple functional groups, including an indole, a chlorophenyl group, and a thiadiazolopyrimidinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6Z)-6-({1-[(4-CHLOROPHENYL)METHYL]-1H-INDOL-3-YL}METHYLIDENE)-2-CYCLOHEXYL-5-IMINO-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE typically involves multi-step organic reactions. The process begins with the preparation of the indole derivative, followed by the introduction of the chlorophenyl group through a Friedel-Crafts alkylation. The cyclohexyl group is then added via a nucleophilic substitution reaction. The final step involves the formation of the thiadiazolopyrimidinone core through a cyclization reaction under specific conditions, such as the presence of a strong base and elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions and the use of renewable starting materials, can be considered to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
(6Z)-6-({1-[(4-CHLOROPHENYL)METHYL]-1H-INDOL-3-YL}METHYLIDENE)-2-CYCLOHEXYL-5-IMINO-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the indole and chlorophenyl moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce primary or secondary amines .
Scientific Research Applications
(6Z)-6-({1-[(4-CHLOROPHENYL)METHYL]-1H-INDOL-3-YL}METHYLIDENE)-2-CYCLOHEXYL-5-IMINO-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and bacterial infections.
Mechanism of Action
The mechanism of action of (6Z)-6-({1-[(4-CHLOROPHENYL)METHYL]-1H-INDOL-3-YL}METHYLIDENE)-2-CYCLOHEXYL-5-IMINO-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to a therapeutic effect. For example, it may inhibit the activity of certain kinases involved in cell proliferation, thereby exerting anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions, used in the production of dyes and herbicides.
Bromomethyl methyl ether: A compound used in organic synthesis as a methylating agent.
Uniqueness
(6Z)-6-({1-[(4-CHLOROPHENYL)METHYL]-1H-INDOL-3-YL}METHYLIDENE)-2-CYCLOHEXYL-5-IMINO-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE is unique due to its complex structure, which allows for multiple functionalizations and interactions with various biological targets. This makes it a versatile compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C27H24ClN5OS |
---|---|
Molecular Weight |
502.0 g/mol |
IUPAC Name |
(6Z)-6-[[1-[(4-chlorophenyl)methyl]indol-3-yl]methylidene]-2-cyclohexyl-5-imino-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one |
InChI |
InChI=1S/C27H24ClN5OS/c28-20-12-10-17(11-13-20)15-32-16-19(21-8-4-5-9-23(21)32)14-22-24(29)33-27(30-25(22)34)35-26(31-33)18-6-2-1-3-7-18/h4-5,8-14,16,18,29H,1-3,6-7,15H2/b22-14-,29-24? |
InChI Key |
OLKPCFWJDONWGT-PKJHAWMFSA-N |
Isomeric SMILES |
C1CCC(CC1)C2=NN3C(=N)/C(=C/C4=CN(C5=CC=CC=C54)CC6=CC=C(C=C6)Cl)/C(=O)N=C3S2 |
Canonical SMILES |
C1CCC(CC1)C2=NN3C(=N)C(=CC4=CN(C5=CC=CC=C54)CC6=CC=C(C=C6)Cl)C(=O)N=C3S2 |
Origin of Product |
United States |
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